molecular formula C11H18O4 B1296495 Diethyl 2-(2-methylpropylidene)malonate CAS No. 5652-68-6

Diethyl 2-(2-methylpropylidene)malonate

Cat. No. B1296495
Key on ui cas rn: 5652-68-6
M. Wt: 214.26 g/mol
InChI Key: KHLQZLQKIPCFJF-UHFFFAOYSA-N
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Patent
US07348344B2

Procedure details

A mixture of 69.80 g of 2-methylpropanal, 77.30 g of diethyl malonate, 2.06 g of benzoic acid, 2.47 cm3 of piperidine and 100 cm3 of toluene is stirred at reflux for 15 hours. After cooling, 100 cm3 of toluene are added. The solution is washed in succession twice with 100 cm3 of distilled water, twice with 100 cm3 of 1M hydrochloric acid and 100 cm3 of saturated aqueous sodium carbonate solution. The organic phase is dried over anhydrous sodium sulphate and concentrated. The residue obtained is distilled under reduced pressure (117° C./10 torr) to obtain 93.44 g of the expected product in the form of a colourless oil.
Quantity
69.8 g
Type
reactant
Reaction Step One
Quantity
77.3 g
Type
reactant
Reaction Step One
Quantity
2.47 mL
Type
reactant
Reaction Step One
Quantity
2.06 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:5])[CH:3]=O.[C:6]([O:14][CH2:15][CH3:16])(=[O:13])[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9].N1CCCCC1>C(O)(=O)C1C=CC=CC=1.C1(C)C=CC=CC=1>[CH3:1][CH:2]([CH3:5])[CH:3]=[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:6]([O:14][CH2:15][CH3:16])=[O:13]

Inputs

Step One
Name
Quantity
69.8 g
Type
reactant
Smiles
CC(C=O)C
Name
Quantity
77.3 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
2.47 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
2.06 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
The solution is washed in succession twice with 100 cm3 of distilled water, twice with 100 cm3 of 1M hydrochloric acid and 100 cm3 of saturated aqueous sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue obtained
DISTILLATION
Type
DISTILLATION
Details
is distilled under reduced pressure (117° C./10 torr)

Outcomes

Product
Name
Type
product
Smiles
CC(C=C(C(=O)OCC)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 93.44 g
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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